molecular formula C174H278N52O51S6 B612405 ヒウェントキシン IV (セレンコスメ・ヒウェナ毒) CAS No. 526224-73-7

ヒウェントキシン IV (セレンコスメ・ヒウェナ毒)

カタログ番号: B612405
CAS番号: 526224-73-7
分子量: 4106.79
InChIキー: MJMLBAPXMAOKDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemical Structure and Mechanism of Action

HWTX-IV belongs to the inhibitory cystine knot (ICK) peptide family, characterized by three disulfide bridges that stabilize its structure. The specific disulfide linkages are Cys-2–Cys-17, Cys-9–Cys-24, and Cys-16–Cys-31, giving it a compact globular form . The peptide selectively inhibits tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, particularly NaV1.7, with an IC50 value around 26 nM .

The mechanism of action involves binding to receptor site 4 on the sodium channel, effectively trapping the domain II voltage sensor in a closed configuration. This action suppresses peak sodium currents without altering activation or inactivation kinetics . The selectivity for NaV1.7 over other sodium channel subtypes (such as NaV1.5) makes HWTX-IV a promising candidate for analgesic drug development aimed at chronic pain conditions .

Preclinical Studies

Numerous studies have demonstrated the analgesic efficacy of HWTX-IV in various animal models:

  • Inflammatory Pain Models : In rodent models, HWTX-IV significantly reversed hyperalgesia induced by formalin and acetic acid injections. For example, a dose of 100 µg/kg resulted in a 63.6% reversal of hyperalgesia, comparable to morphine at 50 µg/kg .
  • Neuropathic Pain Models : The peptide also showed effectiveness in chronic pain scenarios, with longer-lasting effects compared to traditional treatments like Mexiletine .

Case Studies

A notable case study involved the use of HWTX-IV in spontaneous pain models where it was shown to dose-dependently suppress pain induced by NaV1.7 activators . Furthermore, recombinant forms of HWTX-IV have been engineered to enhance potency and selectivity against NaV1.7 while minimizing side effects associated with neuromuscular transmission impairment .

Engineering and Optimization

Recent advancements have focused on engineering variants of HWTX-IV to improve its therapeutic potential:

  • Mutagenesis Studies : Researchers have developed triple-mutant variants (e.g., m3-HwTx-IV) that exhibit significantly increased potency against hNaV1.7 (IC50 = 0.4 nM) without increasing potency against hNaV1.5 . These modifications aim to refine the selectivity profile further.
  • Recombinant Expression Techniques : Innovative bacterial expression systems have been employed to produce non-tagged, fully folded forms of HWTX-IV, facilitating detailed structural and functional studies .

Summary of Research Findings

Aspect Details
Chemical Structure 35 residues; three disulfide bridges; ICK motif
Target Sodium Channel Primarily NaV1.7 (IC50 ~ 26 nM); selective over NaV1.5
Analgesic Efficacy Significant reversal of hyperalgesia in inflammatory models; effective in neuropathic pain models
Engineering Advances Development of mutant peptides with enhanced potency; recombinant expression for structural analysis
Clinical Implications Potential for development into a novel analgesic drug targeting chronic pain without significant side effects

作用機序

Target of Action

Huwentoxin IV (HwTx-IV) is a potent neurotoxin that primarily targets voltage-gated sodium channels (VGSCs), specifically the neuronal Nav1.7, Nav1.2, Nav1.3, and Nav1.4 channels . These channels play crucial roles in electrical signaling in almost all kinds of excitable tissues, being responsible for the generation of action potentials and nervous influx conduction in sensory nerves .

Biochemical Pathways

The action of HwTx-IV on VGSCs affects the sodium ion flow through these channels, which in turn influences the generation and propagation of action potentials in neurons. This can lead to downstream effects on various physiological processes, including pain sensation .

Pharmacokinetics

It is known that the toxin is a 35-residue peptide characterized by a compact globular structure maintained by three intramolecular disulfide bonds . This structure is likely to influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The primary result of HwTx-IV’s action is the inhibition of VGSCs, leading to a decrease in the generation and propagation of action potentials in neurons. This can result in antinociceptive effects, as the Nav1.7 channel that HwTx-IV targets is a genetically-validated pain target .

生化学分析

Biochemical Properties

Huwentoxin IV interacts with various biomolecules, primarily the neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels . It specifically inhibits these channels, which play crucial roles in electrical signaling in almost all kinds of excitable tissues . The nature of this interaction is inhibitory, with Huwentoxin IV suppressing the peak sodium current without altering the activation or inactivation kinetics .

Cellular Effects

Huwentoxin IV has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting sodium channels, which are essential for the generation of action potentials and nervous influx conduction in sensory nerves . This inhibition can lead to a slowdown of current inactivation of the voltage-gated sodium channels and reduction in the peak of sodium current .

Molecular Mechanism

Huwentoxin IV exerts its effects at the molecular level through binding interactions with biomolecules, specifically the TTX-S voltage-gated sodium channels . It seems to affect the sodium channel in a way quite similar to that of tetrodotoxin (TTX), a well-known sodium channel blocker .

Dosage Effects in Animal Models

In animal models, the effects of Huwentoxin IV vary with different dosages. For instance, in a rat model of inflammatory pain, 100 µg/kg of Huwentoxin IV produced an efficient reversal of hyperalgesia up to 63.6% .

Metabolic Pathways

Given its interaction with sodium channels, it may influence the metabolic processes associated with ion transport and neuronal signaling .

Transport and Distribution

Given its target is the voltage-gated sodium channels, it is likely that it is transported to areas where these channels are abundant .

Subcellular Localization

The subcellular localization of Huwentoxin IV is likely to be in the vicinity of the voltage-gated sodium channels it targets. These channels are typically located in the cell membrane, suggesting that Huwentoxin IV may also be located in this region .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Huwentoxin IV involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The formation of disulfide bridges is achieved through oxidative folding, which is a critical step in ensuring the correct three-dimensional structure of the toxin .

Industrial Production Methods: Industrial production of Huwentoxin IV is typically achieved through recombinant DNA technology. The gene encoding Huwentoxin IV is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the toxin, which is subsequently purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Huwentoxin IV primarily undergoes oxidation and reduction reactions, particularly involving its disulfide bridges. These reactions are crucial for the proper folding and stability of the toxin .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the correctly folded Huwentoxin IV with its native disulfide bridges, which is essential for its biological activity .

生物活性

Huwentoxin IV (HWTX-IV), a neurotoxic peptide derived from the venom of the Chinese bird spider Selenocosmia huwena, has garnered significant attention due to its potent biological activity, particularly its interaction with voltage-gated sodium channels (VGSCs). This article provides a comprehensive overview of the biological activity of HWTX-IV, including its structure, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

HWTX-IV is classified as an inhibitor cystine knot (ICK) peptide, characterized by a compact structure stabilized by three disulfide bridges. The amino acid sequence comprises 35 residues, with a molecular weight of approximately 4108 Da. The disulfide linkages are arranged as follows:

  • Cys-2–Cys-17
  • Cys-9–Cys-24
  • Cys-16–Cys-31

This unique structure contributes to its stability and resistance to proteolytic degradation, making it a candidate for therapeutic applications .

HWTX-IV selectively inhibits tetrodotoxin-sensitive (TTX-S) VGSCs, primarily affecting subtypes Nav1.2, Nav1.3, and Nav1.7 while sparing TTX-resistant channels. The inhibition mechanism involves binding to receptor site 4 on the sodium channel, effectively trapping the voltage sensor in a closed configuration. This results in a significant reduction of sodium ion influx, leading to impaired neuronal excitability .

Key Findings on Mechanism:

  • IC50 Values : HWTX-IV exhibits an IC50 value of approximately 30 nM against TTX-S channels in adult rat dorsal root ganglion (DRG) neurons .
  • Binding Dynamics : The binding affinity varies among sodium channel isoforms, with Nav1.7 being the most sensitive .
  • Reversibility : The blockade can be reversed by strong depolarization, indicating that HWTX-IV does not simply act as a pore blocker but rather alters channel dynamics .

Analgesic Properties

Research has demonstrated that HWTX-IV possesses analgesic effects in various animal models of pain, including inflammatory and neuropathic pain models. Studies indicate that HWTX-IV can effectively alleviate pain without significant side effects when used at appropriate dosages . However, side effects related to neuromuscular transmission have been noted, which may limit clinical applicability .

Case Studies

  • Inflammatory Pain Model : In rodent studies, HWTX-IV administration resulted in significant pain relief in models induced by inflammatory agents .
  • Neuropathic Pain Model : Similar analgesic effects were observed in neuropathic pain models, showcasing the peptide's potential as a therapeutic agent for chronic pain conditions .

Comparison of Biological Activity with Other Toxins

To better understand the efficacy and selectivity of HWTX-IV compared to other neurotoxins, a summary table is provided below:

ToxinSourceIC50 (nM)Target ChannelsSelectivity
Huwentoxin IVSelenocosmia huwena~30Nav1.2, Nav1.3, Nav1.7High for TTX-S
TetrodotoxinPufferfish~1TTX-S channelsVery high
ProTx-IIThrixopelma pruriens~100Nav1.4Moderate

特性

IUPAC Name

4-amino-5-[[30-[[6-amino-1-[[1-[[5-amino-1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-42,60,69,92-tetrakis(4-aminobutyl)-4,16-bis(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-89-benzyl-86-butan-2-yl-36,45-bis(3-carbamimidamidopropyl)-83-(2-carboxyethyl)-19-(carboxymethyl)-39-(1-hydroxyethyl)-13,48,63,66-tetrakis(hydroxymethyl)-33-(1H-indol-3-ylmethyl)-95-methyl-57,80-bis(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,65,68,71,78,81,84,87,90,93,96-nonacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,64,67,70,79,82,85,88,91,94,97-nonacosazatetracyclo[49.46.4.225,72.06,10]trihectan-77-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H278N52O51S6/c1-13-87(9)135(138(185)243)223-149(254)106(51-54-128(182)234)201-152(257)110(68-92-45-47-94(232)48-46-92)206-144(249)100(39-22-27-59-177)198-162(267)122-80-280-282-82-124-167(272)220-123-81-281-279-79-121(217-140(245)96(180)49-55-131(237)238)164(269)205-108(65-84(3)4)151(256)202-107(52-56-132(239)240)150(255)224-136(88(10)14-2)170(275)210-111(67-91-33-16-15-17-34-91)153(258)195-98(37-20-25-57-175)141(246)193-89(11)139(244)216-120(165(270)211-115(71-130(184)236)172(277)226-64-32-44-126(226)168(273)215-119(77-230)160(265)208-113(70-129(183)235)155(260)209-114(72-133(241)242)156(261)200-105(147(252)218-124)50-53-127(181)233)78-278-283-83-125(221-169(274)134(86(7)8)222-157(262)109(66-85(5)6)204-143(248)99(38-21-26-58-176)196-158(263)116(74-227)213-161(266)118(76-229)212-146(251)101(199-163(123)268)40-23-28-60-178)166(271)214-117(75-228)159(264)197-103(42-30-62-190-173(186)187)142(247)194-102(41-24-29-61-179)148(253)225-137(90(12)231)171(276)203-104(43-31-63-191-174(188)189)145(250)207-112(154(259)219-122)69-93-73-192-97-36-19-18-35-95(93)97/h15-19,33-36,45-48,73,84-90,96,98-126,134-137,192,227-232H,13-14,20-32,37-44,49-72,74-83,175-180H2,1-12H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,236)(H2,185,243)(H,193,246)(H,194,247)(H,195,258)(H,196,263)(H,197,264)(H,198,267)(H,199,268)(H,200,261)(H,201,257)(H,202,256)(H,203,276)(H,204,248)(H,205,269)(H,206,249)(H,207,250)(H,208,265)(H,209,260)(H,210,275)(H,211,270)(H,212,251)(H,213,266)(H,214,271)(H,215,273)(H,216,244)(H,217,245)(H,218,252)(H,219,259)(H,220,272)(H,221,274)(H,222,262)(H,223,254)(H,224,255)(H,225,253)(H,237,238)(H,239,240)(H,241,242)(H4,186,187,190)(H4,188,189,191)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMLBAPXMAOKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(C)C)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CCCCN)CO)CO)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC2=O)CC(=O)N)CO)CC(=O)N)CC(=O)O)CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)C(C)O)CCCCN)CCCNC(=N)N)CO)C)CCCCN)CC8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H278N52O51S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4107 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Huwentoxin-IV interact with voltage-gated sodium channels (VGSCs)?

A1: HwTx-IV primarily targets VGSCs by binding to the extracellular S3-S4 linker within domain II (VSDII), a key region involved in voltage sensing. [, , ] This interaction effectively traps the VSDII in its inward, closed configuration, thereby inhibiting channel activation and reducing sodium ion influx. [, ]

Q2: Which VGSC subtypes are most sensitive to Huwentoxin-IV?

A2: HwTx-IV exhibits preferential inhibition of neuronal VGSC subtypes, particularly NaV1.7, NaV1.2, and NaV1.3, with a higher affinity for NaV1.7 compared to other subtypes. [, , , , ] It displays relatively weaker inhibition of muscle VGSC subtypes such as NaV1.4 and NaV1.5. [, ]

Q3: What are the downstream effects of Huwentoxin-IV binding to VGSCs?

A3: By inhibiting NaV1.7, a channel implicated in pain signaling, HwTx-IV effectively reduces neuronal excitability and disrupts the transmission of pain signals. [, , , ] This mechanism underlies its potential as a novel analgesic agent, particularly for treating chronic and neuropathic pain conditions. [, , ]

Q4: What is the molecular formula and weight of Huwentoxin-IV?

A5: HwTx-IV is a peptide composed of 35 amino acid residues with a molecular formula of C155H243N47O48S6 and a molecular weight of approximately 4100 Da. []

Q5: What is the three-dimensional structure of Huwentoxin-IV?

A6: HwTx-IV adopts a compact, globular structure characteristic of the inhibitory cystine knot (ICK) peptide family. [, ] It features a double-stranded antiparallel β-sheet, four turns, and three disulfide bridges, which contribute to its stability and structural integrity. [, , ]

Q6: How do specific amino acid residues contribute to Huwentoxin-IV's activity and selectivity?

A7: Extensive mutagenesis studies have identified key residues crucial for HwTx-IV's activity and selectivity. For instance, residues within loop IV, particularly Arg-26, are implicated in binding to neuronal TTX-sensitive VGSCs. [] Additionally, Glu-818 in the S3-S4 linker of NaV1.7 plays a vital role in facilitating the interaction with HwTx-IV. [, ]

Q7: Can the selectivity of Huwentoxin-IV be modified?

A8: Yes, research has demonstrated that modifying specific amino acid residues can alter the selectivity profile of HwTx-IV. For example, introducing mutations like E4K can enhance its affinity for NaV1.6 while reducing its selectivity for NaV1.7. []

Q8: What is the significance of the C-terminus in Huwentoxin-IV?

A9: The C-terminus of HwTx-IV plays a crucial role in its potency. Native HwTx-IV has a C-terminal amide, while recombinant versions often have a C-terminal acid. This difference significantly impacts potency, with the C-terminal amide form being significantly more potent. [] Interestingly, extending the C-terminus of the acid form with a glycine can partially restore potency. []

Q9: What are the challenges associated with the stability and formulation of Huwentoxin-IV?

A10: Like many peptide-based therapeutics, HwTx-IV faces challenges related to stability, particularly in physiological conditions. Strategies to enhance its stability and bioavailability include optimizing its formulation, exploring chemical modifications to protect against degradation, and utilizing drug delivery systems for targeted release. [, , ]

Q10: What in vitro and in vivo models have been used to study the analgesic effects of Huwentoxin-IV?

A11: The analgesic properties of HwTx-IV have been extensively studied using various in vitro and in vivo models. In vitro assays utilize cell lines expressing specific VGSC subtypes, while in vivo models encompass rodent models of inflammatory and neuropathic pain. [, , , ]

Q11: What are the key findings from in vivo studies on Huwentoxin-IV's analgesic effects?

A12: In vivo studies have demonstrated the efficacy of HwTx-IV in alleviating both inflammatory and neuropathic pain in rodent models. It has been shown to reverse hyperalgesia induced by formalin or acetic acid and attenuate allodynia in models of nerve injury. [, ]

Q12: What are the known toxicological concerns associated with Huwentoxin-IV?

A13: While demonstrating promising analgesic effects, HwTx-IV's potential for off-target effects, particularly on neuromuscular function due to its interaction with NaV1.6, raises concerns. [] Further research is crucial to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects. [, ]

Q13: What drug delivery strategies are being considered to improve the therapeutic potential of Huwentoxin-IV?

A14: To enhance its therapeutic index, researchers are exploring targeted drug delivery approaches to deliver HwTx-IV specifically to pain-sensing neurons while minimizing its impact on other tissues. [] These strategies aim to improve its efficacy and reduce the likelihood of off-target effects.

Q14: How has computational chemistry contributed to understanding Huwentoxin-IV's interactions with VGSCs?

A15: Molecular modeling, docking simulations, and free energy calculations have been instrumental in elucidating the binding mode of HwTx-IV to VGSCs, identifying key interacting residues, and guiding the design of more potent and selective analogues. [, ]

Q15: What research infrastructure and resources are essential for advancing Huwentoxin-IV research?

A16: Continued progress in HwTx-IV research necessitates access to advanced infrastructure and resources, including high-resolution structural biology techniques (e.g., cryo-EM, NMR), sophisticated electrophysiology setups, and robust computational modeling platforms. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。